REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([NH:8][CH2:9][CH3:10])[N:5]=[C:4]([NH:11][CH:12](C)[CH3:13])[N:3]=1.ClC1N=C(N(OC)CCC)N=C(N(OC)CCC)N=1.COC1N=C(NC(C)C)N=C(NC(C)C)N=1.ClC1N=C(NCC)N=C(NCCCOC)N=1.CSC1N=C(NC(C)C)N=C(NC(C)C)N=1.CSC1N=C(NCC)N=C(NC(C)C)N=1.ClC1N=C(NC(C)C)N=C(NC(C)C)N=1.COC1N=C(NCC)N=C(NC(C)C)N=1.CSC1N=C(NCCOC)N=C(NC(C)C)N=1.NN1C(=O)C(C(C)(C)C)=NN=C1SC>>[Cl:1][C:2]1[N:3]=[C:4]([NH:11][CH2:12][CH3:13])[N:5]=[C:6]([NH:8][CH2:9][CH3:10])[N:7]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=N1)NCC)NC(C)C
|
Name
|
2-methylmercapto-4-(2-methoxyethylamino)-6-isopropylamino-s-triazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CSC1=NC(=NC(=N1)NCCOC)NC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NN1C(=NN=C(C1=O)C(C)(C)C)SC
|
Name
|
2-chloro-4,6-bis(methoxy-n-propylamino)-s-triazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=N1)N(CCC)OC)N(CCC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=NC(=NC(=N1)NC(C)C)NC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=N1)NCC)NCCCOC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CSC1=NC(=NC(=N1)NC(C)C)NC(C)C
|
Name
|
2-methylmercapto-4,6-bis(ethylamino)-2-triazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CSC1=NC(=NC(=N1)NCC)NC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=N1)NC(C)C)NC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=NC(=NC(=N1)NCC)NC(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
ClC1=NC(=NC(=N1)NCC)NCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |